molecular formula C17H15ClN4O4S B11485646 N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11485646
M. Wt: 406.8 g/mol
InChI Key: MAXOPCCRKXWHJJ-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a combination of chlorophenoxy, thiophene, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Synthesis of the Thiophene-Oxadiazole Moiety: This involves the cyclization of a thiophene derivative with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiophene-oxadiazole moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENOXY)-1-(3-PYRIDYL)ETHAN-1-OL: This compound shares the chlorophenoxy group but differs in the presence of a pyridyl group instead of the thiophene-oxadiazole moiety.

    4-CHLOROPHENOXYACETIC ACID: This compound is simpler, lacking the thiophene and oxadiazole rings.

Uniqueness

2-(4-CHLOROPHENOXY)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is unique due to its combination of structural features, which confer distinct electronic and steric properties. This makes it particularly interesting for applications in fields requiring specific molecular interactions, such as medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15ClN4O4S

Molecular Weight

406.8 g/mol

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H15ClN4O4S/c18-11-3-5-12(6-4-11)25-10-14(23)19-7-8-20-16(24)17-21-15(22-26-17)13-2-1-9-27-13/h1-6,9H,7-8,10H2,(H,19,23)(H,20,24)

InChI Key

MAXOPCCRKXWHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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